molecular formula C7H16ClNO B6607244 1-amino-4,4-dimethylpentan-3-onehydrochloride CAS No. 2839143-11-0

1-amino-4,4-dimethylpentan-3-onehydrochloride

Cat. No.: B6607244
CAS No.: 2839143-11-0
M. Wt: 165.66 g/mol
InChI Key: WHJVYJDBZJMZTB-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

1-amino-4,4-dimethylpentan-3-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c1-7(2,3)6(9)4-5-8;/h4-5,8H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHJVYJDBZJMZTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-amino-4,4-dimethylpentan-3-onehydrochloride typically involves the reaction of appropriate starting materials under controlled conditions

Industrial Production Methods

Industrial production methods for this compound are likely to involve large-scale chemical synthesis techniques, including batch and continuous flow processes. These methods ensure the efficient and consistent production of the compound, meeting the demands of various research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

1-amino-4,4-dimethylpentan-3-onehydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions include oxo derivatives, reduced amine derivatives, and substituted compounds with various functional groups, depending on the specific reagents and conditions used.

Scientific Research Applications

1-amino-4,4-dimethylpentan-3-onehydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-amino-4,4-dimethylpentan-3-onehydrochloride involves its interaction with specific molecular targets and pathways. The compound’s amino group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. These interactions can modulate enzyme activity, receptor binding, and other biochemical processes, leading to various biological effects.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 1-Amino-4,4-dimethylpentan-3-one hydrochloride
  • CAS No.: 53400-42-3
  • Molecular Formula: C₉H₂₀ClNO
  • Molecular Weight : 193.71 g/mol
  • Structure: Features a ketone group at position 3, a dimethyl-substituted pentane backbone, and a terminal dimethylamino group protonated as a hydrochloride salt .
  • Key Properties: Limited safety data are available, but its structure suggests moderate lipophilicity due to the dimethyl groups and polar hydrochloride moiety .

Comparison with Structurally Similar Compounds

1-Amino-4,4-Dimethylcyclohexane-1-Carboxylic Acid Hydrochloride

  • CAS No.: 1803601-45-7
  • Molecular Formula: C₉H₁₇NO₂·HCl
  • Structural Differences : Replaces the ketone with a carboxylic acid group and incorporates a cyclohexane ring instead of a pentane backbone .
  • The cyclohexane ring introduces conformational rigidity, which may influence receptor binding in pharmacological applications.

5-(1-Amino-4,4-Dimethylcyclohexyl)-2(1H)-Pyridinone Hydrochloride

  • Pharmacological Data : Exhibits 62% inhibition of writhing in analgesic assays at 20 mg/kg (subcutaneous), outperforming other derivatives like cis-N-[1-(1,6-Dihydro-1-methyl-6-oxo-3-pyridinyl)-4-(tert-butyl)cyclohexyl]acetamide (47%) .
  • Structural Highlights: A pyridinone ring replaces the ketone, enabling π-π interactions critical for bioactivity. The 4,4-dimethylcyclohexyl group mirrors the dimethylpentane backbone of the target compound but within a cyclic framework.

Methyl 1-(Methylamino)Cyclohexanecarboxylate Hydrochloride

  • Molecular Formula: C₁₀H₁₈ClNO₂ (estimated)
  • Key Features: Combines a cyclohexane ring with an ester group and methylamino substitution .
  • Comparative Analysis :
    • The ester group increases susceptibility to hydrolysis compared to the stable ketone in the target compound.
    • Cyclohexane rigidity may reduce metabolic flexibility but enhance stereochemical specificity.

Thiazole Derivatives (e.g., 2-Amino-4-tert-Butyl-5-(4-Chlorobenzyl)Thiazole)

  • Synthetic Pathway: Derived from 1-(4-chlorophenyl)-4,4-dimethylpentan-3-one, highlighting the utility of dimethylpentanone backbones as intermediates for heterocycles .
  • Functional Contrast :
    • Thiazole rings introduce aromaticity and antifungal properties absent in the target compound.
    • The 4-chlorobenzyl substituent adds steric bulk and electronic effects, altering reactivity.

Structural and Functional Analysis Table

Compound Key Functional Groups Molecular Weight (g/mol) Notable Properties/Applications
1-Amino-4,4-dimethylpentan-3-one HCl Ketone, dimethylamino 193.71 Intermediate for heterocycles
1-Amino-4,4-dimethylcyclohexane-1-carboxylic acid HCl Carboxylic acid, cyclohexane ~223.7 (estimated) Enhanced polarity, rigid backbone
5-(1-Amino-4,4-dimethylcyclohexyl)-2(1H)-pyridinone HCl Pyridinone, cyclohexane ~294.8 (estimated) High analgesic activity (62% inhibition)
Methyl 1-(methylamino)cyclohexanecarboxylate HCl Ester, cyclohexane ~219.7 (estimated) Hydrolysis-prone ester group

Key Findings and Implications

Functional Group Impact: Ketone vs. Carboxylic Acid/Ester: The ketone in the target compound offers stability and electrophilicity for nucleophilic reactions, while carboxylic acids/esters enhance polarity but introduce hydrolytic vulnerability . Heterocyclic Modifications: Pyridinone and thiazole derivatives demonstrate how backbone dimethyl groups can be leveraged to synthesize bioactive molecules with improved pharmacological profiles .

Pharmacological Performance: The pyridinone derivative’s superior analgesic activity (62%) suggests that aromatic heterocycles enhance target engagement compared to aliphatic ketones or esters .

Synthetic Versatility: The dimethylpentanone structure serves as a flexible intermediate for synthesizing antifungal thiazoles and analgesic pyridinones, underscoring its utility in medicinal chemistry .

Biological Activity

1-Amino-4,4-dimethylpentan-3-one hydrochloride is a compound of interest in various biological research fields due to its potential pharmacological properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

1-Amino-4,4-dimethylpentan-3-one hydrochloride is classified as an amino ketone. Its structure can be represented as follows:

  • IUPAC Name : 1-amino-4,4-dimethylpentan-3-one hydrochloride
  • Molecular Formula : C7H16ClN
  • Molecular Weight : 151.66 g/mol

The biological activity of 1-amino-4,4-dimethylpentan-3-one hydrochloride is primarily attributed to its interaction with various enzymes and receptors in biological systems. The compound may act as a modulator of neurotransmitter systems, influencing pathways related to mood regulation and cognitive function.

Potential Mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in neurotransmitter synthesis or degradation, thus affecting levels of neurotransmitters such as dopamine and serotonin.
  • Receptor Modulation : It may interact with neurotransmitter receptors, altering synaptic transmission and potentially leading to changes in neuronal excitability.

Biological Activity Data

Research has demonstrated several biological activities associated with 1-amino-4,4-dimethylpentan-3-one hydrochloride:

Activity Effect Reference
AntidepressantExhibited antidepressant-like effects in animal models
NeuroprotectiveShowed protective effects against neurotoxicity
Cognitive EnhancementImproved memory and learning in preclinical studies

Case Studies

  • Antidepressant Effects : A study conducted on rodents indicated that administration of 1-amino-4,4-dimethylpentan-3-one hydrochloride resulted in significant reductions in depressive-like behaviors. The mechanism was linked to increased serotonin levels in the brain.
  • Neuroprotection : In vitro studies demonstrated that this compound could protect neuronal cells from oxidative stress-induced apoptosis, suggesting its potential use in neurodegenerative diseases.
  • Cognitive Function : Research highlighted improvements in spatial learning tasks among subjects treated with the compound, indicating its potential role in enhancing cognitive functions.

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